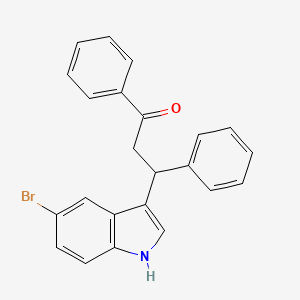![molecular formula C14H16O2 B15160643 2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid CAS No. 785814-42-8](/img/structure/B15160643.png)
2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid is an organic compound with a unique structure that combines a cyclopentene ring with a carboxylic acid functional group and a 4-methylphenylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable carboxylating agent in the presence of a catalyst. For example, the reaction of cyclopentene with carbon dioxide in the presence of a palladium catalyst can yield the desired carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl cyclopentene-1-carboxylate: A related compound with a similar cyclopentene ring structure but with a methyl ester group instead of a carboxylic acid group.
2-Methyl-1-cyclopentene-1-carboxylic acid: Another similar compound with a methyl group on the cyclopentene ring.
Uniqueness
2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid is unique due to the presence of the 4-methylphenylmethyl substituent, which can impart distinct chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
785814-42-8 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
2-[(4-methylphenyl)methyl]cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c1-10-5-7-11(8-6-10)9-12-3-2-4-13(12)14(15)16/h5-8H,2-4,9H2,1H3,(H,15,16) |
InChIキー |
RFWMTWOLHLFCAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=C(CCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate](/img/structure/B15160560.png)

![3-[(2,4-Dichlorophenyl)methoxy]phenol](/img/structure/B15160568.png)


![(7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B15160601.png)


![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B15160625.png)

![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)


![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
